molecular formula C13H11NO B15053327 Pyridin-3-yl(o-tolyl)methanone

Pyridin-3-yl(o-tolyl)methanone

Cat. No.: B15053327
M. Wt: 197.23 g/mol
InChI Key: YIPODLIDWSBPJA-UHFFFAOYSA-N
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Description

Pyridin-3-yl(o-tolyl)methanone is an organic compound that features a pyridine ring attached to a methanone group, which is further connected to an o-tolyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Pyridin-3-yl(o-tolyl)methanone typically involves the reaction of pyridine derivatives with o-tolyl compounds under specific conditions. One common method involves the use of phenacyl bromide and pyridine, followed by a reaction with o-tolyl compounds . The reaction conditions often require the presence of a catalyst and controlled temperature to ensure the desired product is obtained.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of automated reactors and continuous flow systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions: Pyridin-3-yl(o-tolyl)methanone undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the methanone group to an alcohol.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under specific conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Pyridin-3-yl(o-tolyl)methanone has several applications in scientific research:

Mechanism of Action

The mechanism of action of Pyridin-3-yl(o-tolyl)methanone involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

  • Pyridin-2-yl(o-tolyl)methanone
  • Pyridin-4-yl(o-tolyl)methanone
  • Pyridin-3-yl(phenyl)methanone

Comparison: Pyridin-3-yl(o-tolyl)methanone is unique due to its specific substitution pattern, which can influence its reactivity and biological activity.

Properties

IUPAC Name

(2-methylphenyl)-pyridin-3-ylmethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11NO/c1-10-5-2-3-7-12(10)13(15)11-6-4-8-14-9-11/h2-9H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIPODLIDWSBPJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)C2=CN=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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